N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide: is a complex organic compound that features a benzimidazole moiety, a furan ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the furan ring, and the final coupling with the methoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and methoxybenzamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(2,2,2-trifluoroethyl)benzimidazole and 5,6-dichloro-1H-benzimidazole have similar structural features and biological activities.
Furan Derivatives:
Methoxybenzamide Derivatives: Compounds like 4-methoxybenzamide have similar structural motifs and can be used for comparison in terms of chemical reactivity and biological activity.
Uniqueness
N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is unique due to its combination of benzimidazole, furan, and methoxybenzamide moieties. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22N4O4/c1-31-17-10-8-16(9-11-17)23(29)28-21(15-18-5-4-14-32-18)24(30)25-13-12-22-26-19-6-2-3-7-20(19)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)/b21-15- |
InChI Key |
FLTRXAAKPJESEN-QNGOZBTKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.